molecular formula C28H38O4S2 B12519955 2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol CAS No. 663163-05-1

2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol

Cat. No.: B12519955
CAS No.: 663163-05-1
M. Wt: 502.7 g/mol
InChI Key: RTRJBTGYYOWIIH-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol is a complex organic compound with a unique structure that combines a benzothiophene core with hydroxyphenyl and sulfonyl-substituted nonyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the hydroxyphenyl and sulfonyl-substituted nonyl groups. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the benzothiophene core or the hydroxyphenyl group.

    Addition: Addition reactions, such as Michael addition, can be performed to introduce new functional groups onto the compound.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced cellular proliferation and inflammation .

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    2-(4-Hydroxyphenyl)-1-benzothiophene: Lacks the sulfonyl-substituted nonyl group, resulting in different chemical and biological properties.

    3-[9-(Pentane-1-sulfonyl)nonyl]-1-benzothiophene:

    2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-benzene: Lacks the benzothiophene core, leading to different chemical behavior and biological activity.

Properties

CAS No.

663163-05-1

Molecular Formula

C28H38O4S2

Molecular Weight

502.7 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-3-(9-pentylsulfonylnonyl)-1-benzothiophen-6-ol

InChI

InChI=1S/C28H38O4S2/c1-2-3-10-19-34(31,32)20-11-8-6-4-5-7-9-12-26-25-18-17-24(30)21-27(25)33-28(26)22-13-15-23(29)16-14-22/h13-18,21,29-30H,2-12,19-20H2,1H3

InChI Key

RTRJBTGYYOWIIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCS(=O)(=O)CCCCCCCCCC1=C(SC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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